molecular formula C11H10N2O2S B6330091 Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate CAS No. 1314987-44-4

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B6330091
CAS No.: 1314987-44-4
M. Wt: 234.28 g/mol
InChI Key: JYAKFUJGRVJYTI-UHFFFAOYSA-N
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Description

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure imparts unique chemical properties that make it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate is unique due to the combination of both thiophene and pyridine rings in its structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-4-8(6-16-9)7-2-3-10(12)13-5-7/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAKFUJGRVJYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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